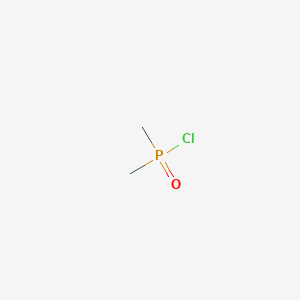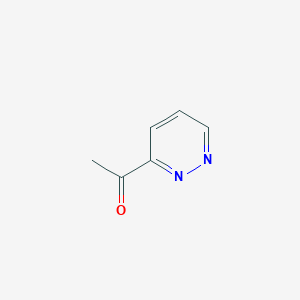
Ioprocemic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iopromide acid is a non-ionic X-ray contrast agent that is widely used in medical imaging. It is a water-soluble, low-osmolar, and non-ionic iodine-containing compound that is used to enhance the visibility of blood vessels and organs during radiographic procedures. Iopromide acid is a relatively new contrast agent that has been found to have several advantages over other contrast agents.
Mécanisme D'action
Iopromide acid works by absorbing X-rays and increasing the contrast between different tissues in the body. It is a non-ionic contrast agent, which means that it does not dissociate into ions when injected into the body. This property reduces the risk of adverse reactions such as allergic reactions and nephrotoxicity.
Biochemical and Physiological Effects:
Iopromide acid has been shown to have minimal effects on biochemical and physiological parameters. It does not affect renal function, hepatic function, or blood parameters. However, in rare cases, it may cause adverse reactions such as allergic reactions, nephrotoxicity, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Iopromide acid has several advantages over other contrast agents. It is a low-osmolar contrast agent, which means that it has a lower risk of adverse reactions such as nephrotoxicity and allergic reactions. It is also a non-ionic contrast agent, which reduces the risk of dissociation into ions and subsequent adverse reactions. However, iopromide acid has some limitations for lab experiments. It is not suitable for use in animal studies due to its toxicity to animals. It is also not suitable for use in cell culture studies due to its low solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of iopromide acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the development of new formulations that are more suitable for use in animal studies and cell culture studies. Additionally, there is a need for more research on the long-term effects of iopromide acid on human health. Finally, there is a need for more research on the use of iopromide acid in combination with other imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).
Méthodes De Synthèse
Iopromide acid is synthesized by reacting 5-amino-2,4,6-triiodoisophthalic acid with N,N-dimethyl-N'-2-hydroxypropyl-1,3-propanediamine in the presence of acetic anhydride. The reaction yields iopromide acid and acetic acid. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Iopromide acid is widely used in medical imaging for the diagnosis of various diseases. It is used in computed tomography (CT) scans, angiography, and other radiographic procedures. Iopromide acid is also used in research to study the structure and function of various organs and tissues.
Propriétés
Numéro CAS |
1456-52-6 |
|---|---|
Nom du produit |
Ioprocemic acid |
Formule moléculaire |
C13H14I3NO3 |
Poids moléculaire |
612.97 g/mol |
Nom IUPAC |
3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20) |
Clé InChI |
LLLMGEDYKIIGPY-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
SMILES canonique |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
Autres numéros CAS |
1456-52-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
